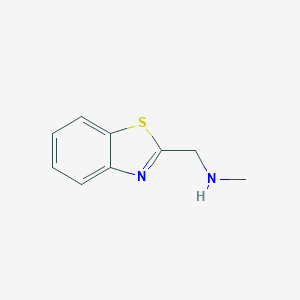

Benzothiazol-2-ylmethyl-methyl-amine

Descripción general

Descripción

Benzothiazol-2-ylmethyl-methyl-amine is an organic compound with the molecular formula C₉H₁₀N₂S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of benzothiazol-2-ylmethyl-methyl-amine typically involves the condensation of 2-aminobenzenethiol with formaldehyde and methylamine. The reaction is carried out under acidic conditions to facilitate the formation of the benzothiazole ring. The general reaction scheme is as follows:

C6H4(NH2)SH+CH2O+CH3NH2→C9H10N2S+H2O

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to maximize yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

Oxidation: Sulfoxides, sulfones

Reduction: Amines, thiols

Substitution: Various substituted benzothiazole derivatives

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antiviral Activity

BTMMA derivatives have shown potential as antiviral agents. A notable study focused on the synthesis of 1-phenyl-N-(benzothiazol-2-yl)methanimine derivatives, which demonstrated inhibitory activity against Middle East Respiratory Syndrome Coronavirus (MERS-CoV). Compound 4f exhibited a 50% inhibition concentration (IC50) value of 0.09 μM, indicating strong antiviral properties without cytotoxic effects, suggesting its potential for further development as an anti-MERS-CoV drug .

Anticancer Properties

Research indicates that BTMMA derivatives can also possess anticancer properties. In vitro studies have demonstrated that compounds derived from BTMMA exhibit antiproliferative activities against various cancer cell lines, including human colon (HCT116) and breast (MCF-7) cancer cells. These compounds were tested for their ability to inhibit key signaling pathways involved in cancer progression, such as the phosphatidylinositol-3-kinase (PI3K) and mTOR pathways, showing promise in cancer treatment strategies .

Anticonvulsant Activity

Recent investigations into BTMMA derivatives have revealed their anticonvulsant properties. Compounds synthesized from BTMMA exhibited significant activity in maximal electroshock seizure (MES) models, with some derivatives providing substantial protection against seizures in animal models. This suggests that BTMMA may be a valuable scaffold for developing new anticonvulsant medications .

Agrochemical Applications

BTMMA is utilized as an intermediate in the synthesis of agrochemicals. Its derivatives are being explored for their potential to enhance crop protection by acting as fungicides and herbicides. The incorporation of benzothiazole moieties into agrochemical formulations has been linked to improved efficacy against various pests and diseases affecting crops .

Chemical Synthesis

BTMMA serves as a key intermediate in the synthesis of various organic compounds. Its unique chemical structure allows it to participate in numerous reactions, aiding in the development of new materials and chemicals. For instance, BTMMA has been used to synthesize thiosemicarbazones and other derivatives that exhibit biological activity .

Data Table: Summary of Applications

Case Studies

-

Anti-MERS-CoV Development

- A series of novel derivatives were synthesized and tested for their inhibitory effects on MERS-CoV, leading to the identification of compound 4f with promising antiviral activity. This research highlights the potential of BTMMA derivatives in developing new antiviral therapies.

-

Anticancer Research

- Various BTMMA-based compounds were evaluated for their antiproliferative effects on multiple cancer cell lines, revealing significant activity linked to their ability to inhibit critical signaling pathways involved in tumor growth.

-

Agrochemical Efficacy

- Studies have shown that BTMMA derivatives can enhance the effectiveness of agrochemicals, providing better protection against agricultural pests and diseases.

Mecanismo De Acción

The mechanism of action of benzothiazol-2-ylmethyl-methyl-amine involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparación Con Compuestos Similares

Benzothiazole: The parent compound, lacking the methylamine group.

2-Mercaptobenzothiazole: Contains a thiol group instead of the methylamine group.

Benzoxazole: Similar structure but with an oxygen atom replacing the sulfur atom.

Uniqueness: Benzothiazol-2-ylmethyl-methyl-amine is unique due to the presence of both the benzothiazole ring and the methylamine group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, distinguishing it from other benzothiazole derivatives.

Actividad Biológica

Benzothiazol-2-ylmethyl-methyl-amine is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, anticancer, anti-inflammatory, and antiviral activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C9H10N2S. This compound features a benzothiazole moiety, which is known for its pharmacological significance. The presence of both the benzothiazole and amine functional groups contributes to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of benzothiazole derivatives, including this compound. A notable study developed a series of dual inhibitors targeting bacterial DNA gyrase and topoisomerase IV, with compounds exhibiting minimal inhibitory concentrations (MICs) as low as 0.03125 μg/mL against Gram-positive bacteria such as Staphylococcus aureus .

Table 1: Antibacterial Activity of Benzothiazole Derivatives

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 7a | Staphylococcus aureus | <0.03125 |

| 7h | Enterococcus faecalis | <0.125 |

| 7b | Klebsiella pneumoniae | 1 |

Anticancer Activity

Benzothiazole derivatives have shown promising anticancer activity in various studies. For instance, a study synthesized several benzothiazole derivatives and evaluated their effects on human cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). Some compounds demonstrated significant antiproliferative effects with IC50 values in the micromolar range .

Table 2: Anticancer Activity of Selected Benzothiazole Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| (E)-N-(6-chloro-1,3-benzothiazol-2-yl)-1-(2,5-dimethoxyphenyl) methanimine | MCF-7 | 5.16 |

| N-(6-{[(4-cyclohexylphenyl)sulfonyl]amino}-1,3-benzothiazol-2-yl)acetamide | HCT116 | 4.50 |

Anti-inflammatory Activity

The anti-inflammatory potential of benzothiazole derivatives has also been explored. A study indicated that certain compounds could significantly reduce inflammation markers in vitro. For example, N-(6-{[(4-cyclohexylphenyl)sulfonyl]amino}-1,3-benzothiazol-2-yl)acetamide was found to possess excellent anti-inflammatory activity .

Table 3: Anti-inflammatory Activity of Benzothiazole Derivatives

| Compound | Inflammatory Model | Activity Level |

|---|---|---|

| N-(6-{[(4-cyclohexylphenyl)sulfonyl]amino}-1,3-benzothiazol-2-yl)acetamide | LPS-induced inflammation | Significant |

Antiviral Activity

In addition to antibacterial and anticancer properties, some benzothiazole derivatives exhibit antiviral activity. Compounds synthesized from benzothiazoles have shown effectiveness against viruses such as the Tobacco Mosaic Virus (TMV), suggesting potential applications in antiviral therapies .

Case Studies

- Anticancer Efficacy : In a study involving the synthesis of various benzothiazole derivatives, one compound exhibited an IC50 value of 6.46 μM against amyloid beta peptide interactions, indicating potential in Alzheimer’s disease treatment .

- Antibacterial Action : A lead compound derived from benzothiazole demonstrated potent activity against multidrug-resistant strains of Staphylococcus aureus, showcasing its potential as an effective antibacterial agent .

Q & A

Q. What are the common synthetic routes for Benzothiazol-2-ylmethyl-methyl-amine, and how do reaction conditions influence yield and purity?

Basic

this compound is typically synthesized via cyclocondensation of aniline derivatives with thiocyanate salts in bromine/glacial acetic acid. Key steps include:

- Temperature control : Maintaining temperatures below 10°C during bromine addition minimizes side reactions .

- Solvent optimization : Refluxing in ethylene glycol or glacial acetic acid enhances reaction rates and product stability .

- Workup procedures : Recrystallization from ethanol or ethyl acetate improves purity (>95%) .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for benzothiazole derivatives?

Advanced

Contradictions arise from tautomerism, crystallographic packing, or solvent effects. Methodological approaches include:

- Multi-technique validation : Cross-validate FTIR (C=N/C-S stretches), H-NMR (amine proton shifts at δ 5.2–6.0 ppm), and X-ray diffraction .

- Computational modeling : Density Functional Theory (DFT) simulations predict vibrational frequencies and chemical shifts to reconcile experimental discrepancies .

- Dynamic NMR studies : Monitor temperature-dependent shifts to identify tautomeric equilibria .

Q. What experimental strategies optimize the antimicrobial activity of benzothiazole-amine derivatives?

Basic

- Structural modifications : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the benzothiazole 6-position to enhance membrane penetration .

- Bioassay protocols : Use standardized MIC (Minimum Inhibitory Concentration) tests against S. aureus and C. albicans with positive controls (e.g., ciprofloxacin) .

- Synergistic combinations : Screen with β-lactam antibiotics to overcome resistance mechanisms .

Q. How do crystallographic refinement tools like SHELX improve structural accuracy for benzothiazole derivatives?

Advanced

- SHELXL refinement : Utilizes least-squares algorithms to model disorder, hydrogen bonding, and anisotropic displacement parameters .

- Enantiomorph-polarity correction : Apply Rogers’ η or Flack’s x parameters to resolve chiral center ambiguities in non-centrosymmetric crystals .

- High-resolution data : Use synchrotron radiation (λ < 1 Å) to resolve subtle torsional angles (e.g., C11–N1–C10–S1 dihedral angles) .

Q. What computational methods predict the pharmacokinetic properties of benzothiazole-amine analogs?

Advanced

- QSAR/QSPR models : Correlate logP, polar surface area, and H-bond donors with bioavailability using neural networks .

- Molecular docking : Simulate interactions with target proteins (e.g., EGFR kinase) using AutoDock Vina or Schrödinger Suite .

- ADMET profiling : Predict metabolic stability (CYP450 inhibition) and toxicity (AMES test) via SwissADME or ADMETLab .

Q. How can researchers analyze reaction mechanisms for benzothiazole cyclocondensation?

Advanced

- Isotopic labeling : Track N incorporation in amine intermediates via LC-MS .

- Kinetic studies : Monitor reaction progress using in situ IR spectroscopy to identify rate-limiting steps (e.g., thiocyanate activation) .

- Theoretical calculations : Elucidate transition states (e.g., six-membered cyclic intermediates) with Gaussian09 at the B3LYP/6-31G* level .

Q. What strategies mitigate synthetic challenges in scaling up benzothiazole-amine production?

Basic

- Catalyst optimization : Replace Br₂ with N-bromosuccinimide (NBS) to reduce handling hazards .

- Flow chemistry : Continuous reactors improve heat dissipation and reproducibility for exothermic steps .

- Green solvents : Substitute glacial acetic acid with biodegradable ionic liquids (e.g., [BMIM][BF₄]) .

Q. How do steric and electronic effects influence the biological activity of benzothiazole derivatives?

Advanced

- Steric effects : Bulky substituents (e.g., -CF₃) at the 2-position hinder binding to hydrophobic enzyme pockets .

- Electronic effects : Electron-deficient benzothiazoles enhance π-π stacking with DNA base pairs in anticancer studies .

- Hammett analysis : Quantify substituent effects using σ values to design analogs with optimal bioactivity .

Q. What advanced techniques validate hydrogen-bonding networks in benzothiazole crystals?

Advanced

- Hirshfeld surface analysis : Map intermolecular contacts (e.g., N–H⋯S interactions) with CrystalExplorer .

- Neutron diffraction : Resolve proton positions in hydrogen-bonded dimers (precision < 0.01 Å) .

- Solid-state NMR : Detect N–H correlations to confirm amine participation in H-bonding .

Q. How can researchers address low yields in hydrazone derivatives of benzothiazole-amines?

Basic

- pH control : Maintain acidic conditions (pH 4–5) to stabilize hydrazine intermediates .

- Catalytic additives : Use acetic acid (4–5 drops) to accelerate Schiff base formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials .

Propiedades

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-10-6-9-11-7-4-2-3-5-8(7)12-9/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRUPROQYVHMNDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17681-30-0 | |

| Record name | (1,3-benzothiazol-2-ylmethyl)(methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.